(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride
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Overview
Description
(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is a chemical compound with a complex structure that includes both chloro and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1,2-dichloropropene with diethyl oxalate under basic conditions to form the intermediate 1,2-dichloro-3,3-diethoxyprop-1-ene. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonic acid or further oxidized to sulfonyl fluoride.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters can be formed.
Oxidation Products: Sulfonyl fluoride or sulfonic acid derivatives.
Addition Products: Various adducts depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
Research into the biological activity of derivatives of this compound has shown potential in developing new therapeutic agents. Its sulfonyl chloride group can be used to modify biomolecules, potentially leading to new drugs with unique mechanisms of action.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride exerts its effects is largely dependent on the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A simpler compound with similar chloro groups but lacking the sulfonyl chloride functionality.
Diethyl sulfate: Contains ethoxy groups but differs significantly in reactivity and applications.
Sulfonyl Chloride Derivatives: Compounds such as methanesulfonyl chloride and benzenesulfonyl chloride share the sulfonyl chloride group but differ in their overall structure and reactivity.
Uniqueness
(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile. This makes it particularly useful in synthetic chemistry for introducing multiple functionalities in a single step.
Properties
IUPAC Name |
(E)-1,2-dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3O4S/c1-3-13-7(14-4-2)5(8)6(9)15(10,11)12/h7H,3-4H2,1-2H3/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLDIDPPXSGUAZ-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=C(S(=O)(=O)Cl)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C(=C(/S(=O)(=O)Cl)\Cl)/Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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